molecular formula C8H8ClIS B14776552 (2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane

(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane

Katalognummer: B14776552
Molekulargewicht: 298.57 g/mol
InChI-Schlüssel: ZRCRNAXEWVIBLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is a chemical compound with the molecular formula C8H8ClIS and a molecular weight of 298.57 g/mol . This compound is characterized by the presence of chlorine, iodine, and sulfur atoms attached to a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2-chloro-6-iodo-3-methylphenol with methylthiolating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfane bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The presence of chlorine and iodine atoms enhances the compound’s reactivity and allows it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Chloro-6-iodo-3-methylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.

    (2-Chloro-6-iodo-3-methylphenyl)(phenyl)sulfane: Contains a phenyl group instead of a methyl group.

    (2-Chloro-6-iodo-3-methylphenyl)(propyl)sulfane: Contains a propyl group instead of a methyl group.

Uniqueness

(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is unique due to its specific combination of chlorine, iodine, and sulfur atoms attached to a methylphenyl group. This unique structure imparts distinct chemical properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C8H8ClIS

Molekulargewicht

298.57 g/mol

IUPAC-Name

3-chloro-1-iodo-4-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClIS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3

InChI-Schlüssel

ZRCRNAXEWVIBLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)I)SC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.